molecular formula C6H10BClN2O2 B6166830 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride CAS No. 2057507-24-9

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride

Cat. No.: B6166830
CAS No.: 2057507-24-9
M. Wt: 188.42 g/mol
InChI Key: UGWPVFDYCNXMBC-UHFFFAOYSA-N
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is a heterocyclic compound that features a boronic acid group attached to a pyrrolo[1,2-a]imidazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted imidazoles and pyrroles.

    Introduction of the Boronic Acid Group: The boronic acid group is usually introduced via a palladium-catalyzed borylation reaction. This involves the use of a boron source such as bis(pinacolato)diboron and a palladium catalyst under inert atmosphere conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclization and borylation steps, which enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for cross-coupling reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as enzymes and receptors, making it a candidate for developing enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity as an enzyme inhibitor. The pyrrolo[1,2-a]imidazole core can also engage in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid
  • {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid methyl ester
  • {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid pinacol ester

Uniqueness

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid or ester counterparts. This makes it more suitable for certain applications, particularly in aqueous environments or where enhanced stability is required.

Properties

CAS No.

2057507-24-9

Molecular Formula

C6H10BClN2O2

Molecular Weight

188.42 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid;hydrochloride

InChI

InChI=1S/C6H9BN2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4,10-11H,1-3H2;1H

InChI Key

UGWPVFDYCNXMBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2N1CCC2)(O)O.Cl

Purity

95

Origin of Product

United States

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